3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid
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Overview
Description
3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid is a synthetic organic compound that features an imidazole ring substituted with a 3-chlorophenyl group and a propanoic acid moiety
Mechanism of Action
Target of Action
Imidazole derivatives have been known to interact with a variety of targets, including t-type ca2+ channels , and various proteins in antimicrobial and larvicidal activities .
Mode of Action
For instance, some imidazole derivatives have been found to inhibit the function of T-type Ca2+ channels, which are implicated in neuropathic pain, epilepsy, insomnia, and tremor disorder .
Biochemical Pathways
For example, some imidazole derivatives have been found to exhibit antioxidant properties, suggesting that they may affect pathways related to oxidative stress .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, antitumor, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with 3-Chlorophenyl Group: The imidazole ring is then subjected to electrophilic aromatic substitution with 3-chlorobenzene under conditions such as the presence of a Lewis acid catalyst.
Introduction of the Propanoic Acid Moiety: The final step involves the alkylation of the imidazole ring with a suitable propanoic acid derivative, often using a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Phenols, substituted amines
Scientific Research Applications
3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)propionic acid: Similar structure but lacks the imidazole ring.
Imidazole-2-carboxylic acid: Contains the imidazole ring but lacks the chlorophenyl group.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Similar chlorophenyl group but different overall structure.
Uniqueness
3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid is unique due to the combination of the imidazole ring and the chlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.
Properties
IUPAC Name |
3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-9-3-1-2-8(6-9)10-7-14-11(15-10)4-5-12(16)17/h1-3,6-7H,4-5H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCNGVYBYCDDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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